Cdk9-IN-6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cdk9-IN-6 is related to Cyclin-dependent kinase 9 (CDK9), a central player in transcription regulation and cell cycle progression . CDK9 has emerged as a promising target to combat cancer due to its pivotal role in oncogenic pathways .

Synthesis Analysis

The synthesis of CDK9 inhibitors like NVP-2, which could be similar to Cdk9-IN-6, involves a convergent synthetic route . The key intermediate was synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid .Molecular Structure Analysis

The molecular structure of CDK9 inhibitors is complex and involves several key components. For instance, the CDK9/Cyclin T1 complex is a key part of the molecular structure . Crystallographic analysis of a CDK9-cyclin T complex reveals a possible reaction intermediate .Chemical Reactions Analysis

CDK9 inhibitors exhibit a variety of effects in cells, including reduced phosphorylation of RNA Pol II and reduced levels of proteins such as MYC, MCL-1, XIAP, and cyclin D1 . They also induce apoptosis and inhibit tumor growth .Physical And Chemical Properties Analysis

The physical and chemical properties of CDK9 inhibitors like Cdk9-IN-6 are complex and can be analyzed using computational methodologies . These properties are crucial for understanding the binding affinities and dynamic behavior of the CDK9-TB compounds .科学的研究の応用

Reactivation of Epigenetically Silenced Genes in Cancer : CDK9 plays a vital role in maintaining gene silencing at heterochromatic loci. Its inhibition can reactivate epigenetically silenced genes in cancer, restoring tumor suppressor gene expression, cell differentiation, and activation of endogenous retrovirus genes. This reactivation contributes to broad anti-cancer activity, both in vitro and in vivo, and sensitizes to immune checkpoint inhibitors like α-PD-1, making CDK9 a promising target for epigenetic cancer therapy (Zhang et al., 2018).

Potential in Oncology, Virology, and Cardiology : CDK9's role extends beyond cell cycle regulation to RNA synthesis in cell growth, differentiation, and viral pathogenesis. It's a potential drug target in oncology due to its involvement in cancer cell survival. CDK9 inhibitors could also serve as antiretroviral agents in HIV treatment and have therapeutic applications in cardiology, particularly in myocardial hypertrophy and congestive heart failure (Wang & Fischer, 2008).

Inhibitors as Cancer Therapeutics : Selective CDK9 inhibitors have shown promising results in cancer therapy. CDK9 is critical for the survival of transformed cells, particularly through its regulation of antiapoptotic proteins. The development of focused chemical libraries has led to various scaffolds targeting CDK9, showing efficacy in both in vitro and in vivo studies (Sonawane et al., 2016).

Therapeutic Potential in Prostate Cancer : CDK9 inhibitors can effectively target androgen receptor activity and anti-apoptotic proteins in prostate cancer. They present a promising therapeutic opportunity, especially in advanced prostate cancer, where traditional therapies targeting only the androgen receptor have become less effective (Rahaman et al., 2016).

Role in Hematologic Cancer Cells : Highly selective CDK9 inhibitors like AZD4573 have been developed, showing potent induction of apoptosis across hematologic cancer models. These inhibitors work by suppressing MCL-1 and have shown promising results in clinical trials (Cidado et al., 2019).

Prognostic Marker and Target in Osteosarcoma : CDK9 has been identified as a novel prognostic marker and therapeutic target in osteosarcoma. High CDK9 expression correlates with poor prognosis, and its inhibition can decrease cell proliferation and induce apoptosis in osteosarcoma (Ma et al., 2018).

Significance in Transcriptional Control : CDK9 is critical for various steps in the RNA Polymerase II transcription cycle, highlighting its importance in transcriptional homeostasis. It's involved in key biological processes like development and differentiation, and its malfunction is linked to a broad range of diseases (Bacon & D’Orso, 2018).

Interaction with gp130 in IL-6 Cytokine Signaling : CDK9 interacts with gp130, the receptor for the IL-6 family of cytokines, which suggests a role in signal transduction related to hematopoiesis, immunological responses, and inflammation (Falco et al., 2002).

Involvement in Cancer and Other Diseases : CDK9's dysfunction is implicated in cancer, cardiovascular diseases, and viral replication, demonstrating its broad relevance in pathologic processes (Franco et al., 2018).

Use in Developing Novel Kinase Inhibitors : Understanding CDK9's pathway deregulation can aid in developing novel kinase inhibitors for treating cancer, AIDS, and cardiac hypertrophy, providing insights into the pathogenesis and progression of these diseases (Romano & Giordano, 2008).

作用機序

将来の方向性

CDK9 has emerged as a promising target for cancer therapy, and the development of CDK9 inhibitors is an active area of research . Future directions may include the discovery and optimization of a new class of degraders targeting CDK9 . The combination of computational predictions and experimental insights could advance the development of effective anticancer therapeutics targeting CDK9 .

特性

IUPAC Name |

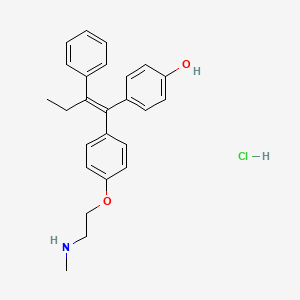

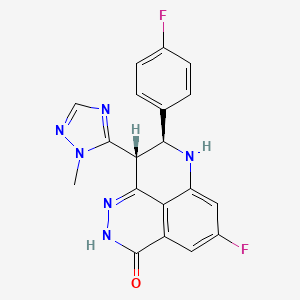

4-[[[6-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-MWXLCCTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cdk9-IN-6 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)